In Vivo Circulation Time: pCBMA Star Polymers Outperform pSBMA by One Order of Magnitude
Poly(carboxybetaine methacrylate) (pCBMA) derived from CAS 62723-61-9 demonstrates a dramatically longer in vivo circulation time compared to poly(sulfobetaine methacrylate) (pSBMA). β-Cyclodextrin-CBMA (CD-CBMA) star polymers over 40 kDa exhibited circulation times one order of magnitude longer than CD-SBMA star polymers, despite negligible differences in in vitro protein adsorption and macrophage uptake [1]. This indicates that in vitro screening alone is insufficient to predict in vivo performance, and monomer selection has profound pharmacokinetic consequences.
| Evidence Dimension | In vivo blood circulation time (star polymer, >40 kDa) |
|---|---|
| Target Compound Data | CD-CBMA: one order of magnitude longer circulation time than CD-SBMA |
| Comparator Or Baseline | CD-SBMA (β-Cyclodextrin-sulfobetaine methacrylate star polymer) |
| Quantified Difference | ~10× longer circulation time (one order of magnitude) |
| Conditions | In vivo murine model; star polymers >40 kDa; both polymers exhibited comparably low protein adsorption and macrophage uptake in vitro |
Why This Matters
For drug delivery and nanomedicine applications requiring prolonged systemic exposure, substituting SBMA for CBMA would result in drastically shorter circulation and potentially reduced therapeutic efficacy.
- [1] Different in vitro and in vivo behaviors between Poly(carboxybetaine methacrylate) and poly(sulfobetaine methacrylate). Colloids and Surfaces B: Biointerfaces, 2016, 146, 737–745. View Source
